Decanoic acid, 8-[(2-hydroxybenzoyl)amino]-
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Overview
Description
Preparation Methods
The synthesis of decanoic acid, 8-[(2-hydroxybenzoyl)amino]- can be achieved through several methods. One common synthetic route involves the reaction of decanoic acid with 2-hydroxybenzoyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Decanoic acid, 8-[(2-hydroxybenzoyl)amino]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Decanoic acid, 8-[(2-hydroxybenzoyl)amino]- has several scientific research applications:
Mechanism of Action
The mechanism of action of decanoic acid, 8-[(2-hydroxybenzoyl)amino]- involves its ability to interact with biological membranes and enhance the absorption of co-administered drugs. It acts by altering the permeability of the gastrointestinal tract, allowing for increased absorption of peptide therapeutics . The molecular targets and pathways involved include interactions with lipid bilayers and modulation of tight junctions in the intestinal epithelium .
Comparison with Similar Compounds
Decanoic acid, 8-[(2-hydroxybenzoyl)amino]- can be compared with similar compounds such as:
Caprylic acid, 8-[(2-hydroxybenzoyl)amino]-: Similar in structure but with a shorter carbon chain, leading to different physicochemical properties.
Lauric acid, 8-[(2-hydroxybenzoyl)amino]-: Similar in structure but with a longer carbon chain, affecting its solubility and reactivity.
The uniqueness of decanoic acid, 8-[(2-hydroxybenzoyl)amino]- lies in its balance of hydrophobic and hydrophilic properties, making it an effective absorption enhancer and versatile reagent in various applications .
Properties
CAS No. |
918662-84-7 |
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Molecular Formula |
C17H25NO4 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
8-[(2-hydroxybenzoyl)amino]decanoic acid |
InChI |
InChI=1S/C17H25NO4/c1-2-13(9-5-3-4-6-12-16(20)21)18-17(22)14-10-7-8-11-15(14)19/h7-8,10-11,13,19H,2-6,9,12H2,1H3,(H,18,22)(H,20,21) |
InChI Key |
YOZHPQLPBJVDIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCCCCC(=O)O)NC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
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